molecular formula C23H20FNO2 B2603569 5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850905-74-7

5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2603569
CAS RN: 850905-74-7
M. Wt: 361.416
InChI Key: HDJLWBWSTMUHAB-UHFFFAOYSA-N
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Description

5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one, also known as GBR 12909, is a potent and selective dopamine reuptake inhibitor. It is a white crystalline powder that is commonly used in scientific research to study the dopamine system in the brain. In

Scientific Research Applications

  • Radical Cyclization to Aporphines : A study by Estévez et al. (1994) discusses the radical cyclization of bromobenzylisoquinolines and benzylisoquinolin-3-ones, which afford aporphines or novel 5-oxoaporphines and 5-oxodehydroaporphines respectively. This provides a new route to 4,5-dioxoaporphines, indicating potential applications in synthesizing complex organic compounds (Estévez, Villaverde, Estévez, & Castedo, 1994).

  • Pro-Drug System Development : Berry et al. (1997) synthesized 5-substituted isoquinolin-1-ones via a one-pot Curtius rearrangement. This research indicates potential applications in developing pro-drug systems for selective release of therapeutic drugs in hypoxic solid tumors, demonstrating the compound's relevance in drug delivery systems (Berry, Watson, Whish, & Threadgill, 1997).

  • Binding Characteristics in Medical Imaging : Chaki et al. (1999) investigated the binding characteristics of a selective ligand for peripheral benzodiazepine receptors in rat brain mitochondria. This study suggests the potential application of similar compounds in medical imaging, particularly for brain studies (Chaki, Funakoshi, Yoshikawa, Okuyama, Okubo, Nakazato, Nagamine, & Tomisawa, 1999).

  • Synthesis of Heterocyclic Compounds : Kametani et al. (1972) described the synthesis of pentahydro-1-hydroxy-2,11-dimethoxybenzo[b]oxepino[7,6,5-ij]isoquinoline via an intramolecular Ullmann reaction. This indicates the compound's utility in the synthesis of complex heterocyclic compounds, which are often important in pharmaceuticals (Kametani, Fukumoto, & Fujihara, 1972).

  • Synthesis of Tetrahydroisoquinolines : Clark and Jahangir (1991) demonstrated the synthesis of tetrahydroisoquinolines from N-(tert-butoxycarbonyl)-2-methylbenzylamines. Their method is applicable to the synthesis of chloro and fluoro substituted tetrahydroisoquinolines, indicating the compound's role in synthesizing a range of isoquinoline derivatives (Clark & Jahangir, 1991).

  • Oxidative Coupling in Organic Synthesis : Huang et al. (2004) discussed the condensation of benzeneacetic acids via a one-pot Bischler–Napieralski reaction, followed by NaBH4 reduction. This research highlights the potential application of the compound in oxidative coupling reactions, important in organic synthesis (Huang, Singh, Chen, & Lee, 2004).

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FNO2/c24-19-11-9-17(10-12-19)15-25-14-13-20-21(23(25)26)7-4-8-22(20)27-16-18-5-2-1-3-6-18/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJLWBWSTMUHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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